N-(6-Bromopyridin-2-YL)-N-methylacetamide
Overview
Description
“N-(6-Bromopyridin-2-YL)-N-methylacetamide” is a chemical compound . It is a specialty chemical and can be used as an intermediate in various chemical reactions .
Synthesis Analysis
The synthesis of “N-(6-Bromopyridin-2-YL)-N-methylacetamide” involves the reaction of 6-bromo-2-pyridinecarboxaldehyde with 4-(methylthio)aniline in dry methanol . Another synthesis route involves the reaction of 2-Amino-6-bromopyridine with acetyl chloride in dichloromethane.Molecular Structure Analysis
The molecular formula of “N-(6-Bromopyridin-2-YL)-N-methylacetamide” is C7H7BrN2O . The InChI key is AZKOTMZRXXAOOB-UHFFFAOYSA-N . The compound has a molecular weight of 215.05 g/mol .Chemical Reactions Analysis
“N-(6-Bromopyridin-2-YL)-N-methylacetamide” can participate in various chemical reactions. For example, it can be used as a substrate in a study of a rhodium-catalyzed, reductive aldol coupling with divinyl ketones leading to syn ß-hydroxyenones .Physical And Chemical Properties Analysis
“N-(6-Bromopyridin-2-YL)-N-methylacetamide” has a molecular weight of 215.05 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 .Scientific Research Applications
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Anti-Fibrosis Activity
- Field : Medicinal Chemistry
- Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods : The compounds were synthesized and their anti-fibrotic activities were evaluated by Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
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Pharmaceutical Adjuvant
- Field : Pharmaceutical Sciences
- Application : 2-Bromo-6-pyridinemethanol, a compound structurally similar to N-(6-Bromopyridin-2-YL)-N-methylacetamide, is used as an active pharmaceutical ingredient and an pharmaceutical adjuvant .
- Methods : The compound is synthesized and used in the formulation of pharmaceutical products .
- Results : The compound has been found to be effective as an adjuvant in pharmaceutical formulations .
- Chemical Synthesis
- Field : Organic Chemistry
- Application : (6-Bromopyridin-2-yl)methanamine, a compound structurally similar to N-(6-Bromopyridin-2-YL)-N-methylacetamide, is used in chemical synthesis .
- Methods : The compound is synthesized and used in various chemical reactions .
- Results : The compound has been found to be effective in chemical synthesis .
- Pharmaceutical Ingredient
- Field : Pharmaceutical Sciences
- Application : 2-Bromo-6-pyridinemethanol, a compound structurally similar to N-(6-Bromopyridin-2-YL)-N-methylacetamide, is used as an active pharmaceutical ingredient .
- Methods : The compound is synthesized and used in the formulation of pharmaceutical products .
- Results : The compound has been found to be effective as an active pharmaceutical ingredient in pharmaceutical formulations .
Future Directions
properties
IUPAC Name |
N-(6-bromopyridin-2-yl)-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-6(12)11(2)8-5-3-4-7(9)10-8/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJDZKLSUROPIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=NC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674974 | |
Record name | N-(6-Bromopyridin-2-yl)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Bromopyridin-2-YL)-N-methylacetamide | |
CAS RN |
1133116-43-4 | |
Record name | N-(6-Bromopyridin-2-yl)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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